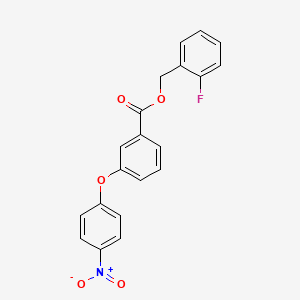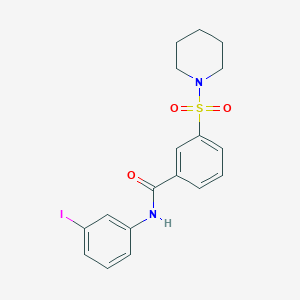![molecular formula C23H18FN5O3S B3504926 2-fluoro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504926.png)
2-fluoro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide
Übersicht
Beschreibung
2-fluoro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that features a combination of fluorine, nitrobenzyl, sulfanyl, phenyl, and triazolyl groups
Vorbereitungsmethoden
The synthesis of 2-fluoro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrobenzyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the sulfanyl group: This can be done using a thiol reagent under suitable conditions.
Final coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
2-fluoro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Coupling reactions: The compound can undergo coupling reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial purposes.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The triazole ring can participate in binding interactions with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-fluoro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide include:
2-fluoro-N-(4-methoxybenzyl)benzamide: This compound has a methoxy group instead of a nitro group.
2-fluoro-N-(2-fluorophenyl)benzamide: This compound has an additional fluorine atom on the phenyl ring.
2-fluoro-N-(2-hydroxyphenyl)benzamide: This compound has a hydroxy group instead of a nitro group.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.
Eigenschaften
IUPAC Name |
2-fluoro-N-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3S/c24-20-9-5-4-8-19(20)22(30)25-14-21-26-27-23(28(21)17-6-2-1-3-7-17)33-15-16-10-12-18(13-11-16)29(31)32/h1-13H,14-15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKFNUSFLLSABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B3504859.png)
![3,4-dimethoxy-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504881.png)
![2-(3,4-DIETHOXYBENZYL)-5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE](/img/structure/B3504888.png)


![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3504905.png)
![N-[(2,4-DICHLOROPHENYL)METHYL]-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE](/img/structure/B3504907.png)


![2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3504917.png)
![N-(4-ethylphenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B3504925.png)
![7-(4-FLUOROPHENYL)-8-(2-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3504927.png)
![N-(3-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3504935.png)
